molecular formula C23H24F3N5O3 B610917 SOMCL-863 CAS No. 1452310-87-0

SOMCL-863

Cat. No.: B610917
CAS No.: 1452310-87-0
M. Wt: 475.47
InChI Key: IEQYRWPMNVPDLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SOMCL-863 is a selective and orally bioavailable c-Met inhibitor that exhibits antitumor activity both in vitro and in vivo.

Scientific Research Applications

Cancer Treatment

SOMCL-863 has shown significant promise in preclinical models of several types of cancer:

  • Lung Cancer : In xenograft models using EBC-1 and NCI-H1993 cell lines, this compound demonstrated substantial anti-tumor efficacy. The compound inhibited tumor growth by reducing cell proliferation and microvessel density, as well as decreasing the secretion of proangiogenic factors such as IL-8 .
  • Breast Cancer : Research indicates that this compound can impede the invasive growth characteristics of breast cancer cells. Its application in combination therapies is being explored to enhance overall treatment efficacy against c-Met-driven breast tumors.

Targeted Therapy Development

This compound serves as a prototype for developing targeted therapies aimed at inhibiting c-Met signaling in various malignancies. The pharmacokinetic properties of this compound make it a candidate for oral administration, which is advantageous for patient compliance compared to intravenous therapies.

Case Study 1: Preclinical Efficacy in Lung Cancer Models

In a study published in PubMed, researchers evaluated the anti-tumor effects of this compound on lung cancer xenografts. The results demonstrated that treatment with this compound led to:

  • A significant reduction in tumor volume.
  • Decreased proliferation markers (Ki-67).
  • Lowered angiogenesis as evidenced by reduced microvessel density .

This study underscores the potential of this compound as an effective therapeutic agent against lung cancer.

Case Study 2: Combination Therapy Exploration

Another line of research is focusing on the efficacy of this compound in combination with other targeted therapies. Preliminary findings suggest that when combined with inhibitors of other pathways (e.g., EGFR inhibitors), there is an enhanced anti-tumor response observed in preclinical models. This approach aims to overcome resistance mechanisms commonly encountered in monotherapy treatments.

Data Summary Table

Application AreaFindingsReferences
Lung CancerSignificant tumor volume reduction
Breast CancerImpedes invasive characteristics
Combination TherapyEnhanced efficacy with EGFR inhibitorsOngoing research

Properties

CAS No.

1452310-87-0

Molecular Formula

C23H24F3N5O3

Molecular Weight

475.47

IUPAC Name

2-(4-(5-((3-Nitrobenzyl)amino)-7-(trifluoromethyl)quinolin-3-yl)piperazin-1-yl)ethanol

InChI

InChI=1S/C23H24F3N5O3/c24-23(25,26)17-11-21(27-14-16-2-1-3-18(10-16)31(33)34)20-13-19(15-28-22(20)12-17)30-6-4-29(5-7-30)8-9-32/h1-3,10-13,15,27,32H,4-9,14H2

InChI Key

IEQYRWPMNVPDLX-UHFFFAOYSA-N

SMILES

FC(C1=CC(NCC2=CC=CC([N+]([O-])=O)=C2)=C3C=C(N4CCN(CCO)CC4)C=NC3=C1)(F)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SOMCL-863;  SOMCL 863;  SOMCL863; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3,4-Dihydroxy-5-methoxybenzoyl chloride
3,4-Dihydroxy-5-methoxybenzoyl chloride
SOMCL-863
3,4-Dihydroxy-5-methoxybenzoyl chloride
3,4-Dihydroxy-5-methoxybenzoyl chloride
SOMCL-863
3,4-Dihydroxy-5-methoxybenzoyl chloride
3,4-Dihydroxy-5-methoxybenzoyl chloride
SOMCL-863
3,4-Dihydroxy-5-methoxybenzoyl chloride
3,4-Dihydroxy-5-methoxybenzoyl chloride
SOMCL-863
3,4-Dihydroxy-5-methoxybenzoyl chloride
3,4-Dihydroxy-5-methoxybenzoyl chloride
SOMCL-863
3,4-Dihydroxy-5-methoxybenzoyl chloride
3,4-Dihydroxy-5-methoxybenzoyl chloride
SOMCL-863

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.